molecular formula C16H21ClN2O2 B249565 1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol

1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol

Cat. No. B249565
M. Wt: 308.8 g/mol
InChI Key: AZJQYXUJQFCWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol, also known as beta-adrenergic receptor agonist drug, is a compound that has been extensively studied for its potential therapeutic applications. This drug has been shown to have various effects on the human body, including the stimulation of the central nervous system, the relaxation of bronchial smooth muscles, and the increase in heart rate and blood pressure.

Mechanism of Action

The mechanism of action of 1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol involves its interaction with 1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-olgic receptors in the body. This drug acts as a beta-2 adrenergic receptor agonist, which leads to the relaxation of bronchial smooth muscles, the stimulation of the central nervous system, and the increase in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol include the activation of the sympathetic nervous system, the relaxation of bronchial smooth muscles, and the increase in heart rate and blood pressure. Additionally, this drug has been shown to increase the release of glucose from the liver and to enhance lipolysis in adipose tissue.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol in lab experiments is its well-established mechanism of action. This drug has been extensively studied and its effects on the human body are well understood. However, one limitation of using this drug in lab experiments is its potential for side effects. Careful consideration must be given to the dosage and administration of this drug to avoid adverse effects.

Future Directions

For the study of 1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol include further investigation into its potential therapeutic applications. This drug has shown promise in treating conditions such as asthma, COPD, and heart failure, and further research may lead to the development of new treatments for these conditions. Additionally, the use of this drug as a performance-enhancing drug and in weight loss requires further investigation to determine its safety and efficacy.

Synthesis Methods

The synthesis of 1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol involves the reaction of 3-chlorophenylacetonitrile with furfurylamine in the presence of sodium hydride to form 5-(3-chlorophenyl)furan-2-yl)methylamine. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol in the presence of sodium borohydride to form the final product 1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol.

Scientific Research Applications

1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to be effective in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. Additionally, this drug has been studied for its potential use in weight loss and as a performance-enhancing drug.

properties

Product Name

1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.8 g/mol

IUPAC Name

1-[2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C16H21ClN2O2/c1-12(20)10-18-7-8-19-11-15-5-6-16(21-15)13-3-2-4-14(17)9-13/h2-6,9,12,18-20H,7-8,10-11H2,1H3

InChI Key

AZJQYXUJQFCWAD-UHFFFAOYSA-N

SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl)O

Canonical SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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